6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(2-fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, characterized by a fused bicyclic core of triazole and thiadiazole rings. This scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The unique structural features of this compound include:
- 2-Fluorophenyl substituent at position 6: Fluorine’s electronegativity enhances binding affinity to biological targets via hydrophobic and dipole interactions .
- 1-(Methylsulfonyl)-4-piperidinyl group at position 3: The sulfonyl group improves solubility and metabolic stability, while the piperidine ring may facilitate interactions with enzymes or receptors through hydrogen bonding or steric effects .
Triazolothiadiazoles are typically synthesized via cyclization of thiosemicarbazides or condensation reactions involving carboxylic acids and 4-amino-5-mercapto-1,2,4-triazoles .
Properties
Molecular Formula |
C15H16FN5O2S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16FN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
ORWDRSYPAVCJQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that exhibit a broad spectrum of biological activities. The presence of the triazole and thiadiazole moieties contributes significantly to its pharmacological potential. This article reviews the biological activities associated with this compound based on existing literature and research findings.
1. Antimicrobial Activity
Compounds containing the 1,2,4-thiadiazole scaffold have shown notable antimicrobial properties. Research indicates that derivatives of this scaffold can exhibit activity against various bacterial strains and fungi. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant inhibitory effects against Mycobacterium tuberculosis and other pathogens .
2. Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties. Studies have reported that derivatives of thiadiazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, some derivatives showed significant inhibition of COX-1 and COX-2 isoforms .
- Example Study : Mathew et al. synthesized several derivatives and found that certain compounds exhibited promising anti-inflammatory activity .
3. Anticonvulsant Activity
Research has also highlighted the anticonvulsant potential of thiadiazole derivatives. The mechanism often involves modulation of neurotransmitter systems or ion channels associated with seizure activity. Some compounds have been tested in animal models for their efficacy in reducing seizure frequency .
4. Antidepressant Activity
The antidepressant effects of compounds similar to 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been documented in various studies. These compounds may act on serotonin receptors or inhibit reuptake mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiadiazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Piperidine Moiety : Contributes to receptor binding and modulates central nervous system activity.
- Methylsulfonyl Group : May enhance solubility and metabolic stability.
Case Studies
Several case studies have investigated the biological activities of similar compounds:
- A study by Kucukguzel et al. synthesized a series of thiadiazole derivatives and evaluated their anti-tubercular activity, finding significant inhibition rates against M. tuberculosis .
- Another research effort focused on synthesizing triazolo-thiadiazole derivatives with potential anticancer properties, demonstrating IC50 values indicative of effective growth inhibition in various cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Triazolothiadiazole Derivatives
Key Comparisons:
Substituent Effects on Bioactivity Fluorine-containing groups (e.g., 2-fluorophenyl, perfluorophenyl) are prevalent in analogs with anticancer and antimicrobial activities. The target compound’s 2-fluorophenyl group may enhance target binding compared to non-fluorinated aryl groups . Methylsulfonyl-piperidinyl (target compound) vs. ethyl or phenoxymethyl (): Sulfonyl groups improve aqueous solubility and metabolic stability, while piperidine may enhance blood-brain barrier penetration .
Synthetic Efficiency
- Microwave-assisted synthesis (e.g., ) reduces reaction time (30–60 minutes) and increases yields (80–90%) compared to conventional methods (6–8 hours, 60–70% yields). The target compound’s synthesis may benefit from similar optimization .
Structural Planarity and Crystallography The triazolothiadiazole core is planar in analogs like 3-ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl] (maximum deviation: 0.022 Å), promoting π-π stacking in protein binding .
Pharmacological Potential Compounds with pyrazole () or biphenyl () substituents show superior antimicrobial activity (MIC: 3.13–12.5 mg/L). The target compound’s piperidinyl group could broaden its spectrum against Gram-negative bacteria . Cytotoxicity: Perfluorophenyl analogs () exhibit IC₅₀ values <10 µM against leukemia cells, suggesting the target compound’s fluorophenyl group may confer similar potency.
Preparation Methods
From Acylhydrazines
This route involves the reaction of acylhydrazines with sulfur reagents like carbon disulfide (CS₂) or isothiocyanates, leading to thiosemicarbazides that cyclize to form the thiadiazole ring.
- Reaction Conditions: Typically conducted in ethanol or acetic acid, with bases such as sodium hydride or triethylamine facilitating deprotonation.
- Key Intermediates: Thiosemicarbazides, which upon cyclization yield the thiadiazole core.
- Example: Mirzaei et al. (2008) demonstrated the synthesis of thiadiazoles from acylhydrazines reacting with isothiocyanates, followed by acid-mediated cyclization.
From Dithiocarbazates
Dithiocarbazates, prepared via reaction of hydrazines with carbon disulfide, serve as versatile intermediates.
- Reaction Conditions: Reactions are often performed under reflux in ethanol or acetic acid.
- Process: Dithiocarbazates undergo cyclization with electrophilic agents or under oxidative conditions to form the thiadiazole ring.
From Thiosemicarbazides and Thiosemicarbazones
Thiosemicarbazides are synthesized from hydrazines and carbon disulfide, then cyclized under acidic conditions to produce thiadiazoles.
- Reaction Conditions: Acidic media (e.g., HCl, H₂SO₄) and reflux are common.
- Key Steps: Formation of thiosemicarbazides followed by intramolecular cyclization to generate the heterocycle.
From 1,3,4-Oxadiazoles
Transformation of 1,3,4-oxadiazoles into thiadiazoles involves sulfurization or ring rearrangement under specific conditions, often using Lawesson's reagent or phosphorus pentasulfide (P₂S₅).
- Reaction Conditions: Heating with Lawesson's reagent or P₂S₅ in suitable solvents.
- Application: This pathway is useful for introducing sulfur into pre-formed heterocycles, enabling substitution patterns necessary for the target molecule.
Incorporation of the 2-Fluorophenyl and Methylsulfonyl Groups
The synthesis of 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl] substituents requires strategic functionalization at specific stages:
Introduction of the 2-Fluorophenyl Group
- Method: Typically achieved via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions.
- Reaction Conditions: For Suzuki coupling, palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent (e.g., DMF, toluene) are employed.
- Precursor: The fluorophenyl group is often introduced as a boronic acid or ester derivative, which couples with a halogenated heterocycle precursor.
Attachment of the Methylsulfonyl-4-piperidinyl Group
- Method: The piperidine ring bearing the methylsulfonyl group can be synthesized separately via sulfonylation of piperidine derivatives, then linked through nucleophilic substitution or amide bond formation.
- Reaction Conditions: Sulfonyl chlorides or anhydrides react with piperidine under basic conditions to install the methylsulfonyl moiety.
Synthetic Route for the Final Compound
Based on the literature, a plausible synthetic pathway involves:
- Step 1: Synthesis of the thiadiazole core via cyclization of acylhydrazines or dithiocarbazates, incorporating the necessary sulfur and nitrogen functionalities.
- Step 2: Functionalization of the heterocycle with a fluorophenyl group through Suzuki coupling.
- Step 3: Synthesis of the 4-piperidinyl methylsulfonyl derivative, followed by nucleophilic substitution or coupling to the heterocycle.
- Step 4: Final assembly via coupling reactions, ensuring regioselectivity and stereochemical control.
Summary of Key Reaction Conditions and Intermediates
Q & A
Basic: What are the standard synthetic routes for 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with hydrazide derivatives. A common approach includes:
- Cyclization : Reacting 2-fluorobenzohydrazide with carbon disulfide in ethanol under basic conditions (KOH) to form potassium dithiocarbazinate .
- Intermediate Formation : Heating the dithiocarbazinate with hydrazine hydrate to yield 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol .
- Core Assembly : Condensation with a methylsulfonyl-piperidinyl carboxylic acid derivative using phosphorus oxychloride (POCl₃) to form the triazolothiadiazole core .
Chromatography (e.g., silica gel) is often used for purification .
Basic: How is the structural identity of this compound confirmed in research settings?
Methodological Answer:
Structural confirmation employs:
- X-ray Crystallography : Determines precise bond angles, torsion angles, and intermolecular interactions (e.g., π–π stacking) .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~450) .
Basic: What purification techniques are effective for this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) removes unreacted precursors .
- Recrystallization : Ethanol or DMF/water mixtures improve purity (>95%) by eliminating polar byproducts .
- HPLC : Reverse-phase C18 columns resolve closely related impurities, especially in analogs with similar substituents .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates for POCl₃-mediated condensations .
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., sulfonyl group hydrolysis) .
- In-situ Monitoring : TLC or FTIR tracks intermediate formation to adjust reaction timelines .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Systematic replacement of fluorophenyl or methylsulfonyl groups with electron-withdrawing/donating analogs (e.g., Cl, OCH₃) to assess bioactivity shifts .
- Enzymatic Assays : COX-2/p38 MAP kinase inhibition studies correlate substituent effects with IC₅₀ values .
- Molecular Docking : Simulates interactions with targets (e.g., 14-α-demethylase lanosterol) to identify critical binding motifs (e.g., fluorophenyl’s dipole moment) .
Advanced: How do researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Repeating experiments under controlled conditions (e.g., fixed cell lines, ATP concentration) reduces variability .
- Meta-Analysis : Statistical aggregation of data from multiple studies identifies trends (e.g., fluorophenyl’s consistent role in antifungal activity) .
- Counter-Screening : Testing compounds against unrelated targets (e.g., kinases vs. GPCRs) clarifies specificity .
Advanced: What computational methods are employed to predict binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to explain substituent effects (e.g., fluorine’s electronegativity) .
- QSAR Modeling : Builds regression models linking substituent descriptors (logP, polar surface area) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
